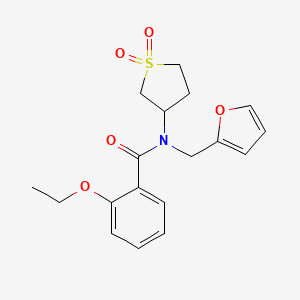![molecular formula C12H15N5O2S B12129617 propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 676632-36-3](/img/structure/B12129617.png)
propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound featuring a triazole ring, a pyridine ring, and a sulfanyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile precursor under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is often introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Attachment of the Sulfanyl Acetate Group: The sulfanyl acetate group can be attached via a nucleophilic substitution reaction, where a thiol group reacts with an acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group on the triazole ring can be reduced to an amine.
Substitution: The acetate group can be substituted with various nucleophiles to form different esters or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology
Enzyme Inhibition: The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its ability to disrupt microbial cell membranes.
Medicine
Drug Development: Its structural features make it a potential candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents.
Industry
Agriculture: The compound could be used in the development of new pesticides or herbicides.
Polymer Science: It may be used as a monomer or additive in the synthesis of specialized polymers.
作用機序
The mechanism by which propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate exerts its effects typically involves binding to specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, disrupting normal biological functions. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
Propan-2-yl {[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate: Similar structure but with a pyridine ring at a different position.
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate: Similar structure but with a propanoate group instead of an acetate group.
Uniqueness
Propan-2-yl {[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and binding properties. This makes it particularly versatile for various applications in chemistry, biology, and medicine.
特性
CAS番号 |
676632-36-3 |
|---|---|
分子式 |
C12H15N5O2S |
分子量 |
293.35 g/mol |
IUPAC名 |
propan-2-yl 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H15N5O2S/c1-8(2)19-10(18)7-20-12-16-15-11(17(12)13)9-3-5-14-6-4-9/h3-6,8H,7,13H2,1-2H3 |
InChIキー |
JGQZUBUOZBLYEZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)
![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![2-amino-1-(furan-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12129563.png)

![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![5-[(2,5-Dimethoxyphenyl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129576.png)
![(4E)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12129579.png)
![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12129584.png)
![3-[(2-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12129586.png)
![N-(4-bromophenyl)-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12129590.png)


